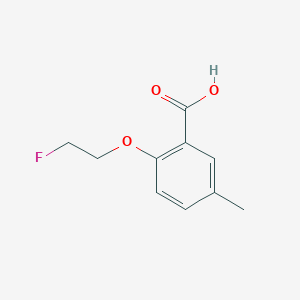

2-(2-Fluoroethoxy)-5-methylbenzoic acid

Description

Significance of Fluorine Incorporation in Organic Molecules for Research

The introduction of fluorine into organic molecules has a profound impact on their chemical and physical properties, a strategy widely employed in medicinal chemistry and materials science. numberanalytics.com Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution within a molecule. numberanalytics.com This can lead to changes in acidity, basicity, and the polarity of nearby functional groups. The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of a molecule by blocking sites that are otherwise susceptible to enzymatic degradation. researchgate.net Furthermore, the small size of the fluorine atom means it can often substitute for a hydrogen atom without causing significant steric hindrance, while still exerting powerful electronic effects. numberanalytics.com In the context of research, these properties are exploited to fine-tune the characteristics of molecules for specific applications, from developing more stable pharmaceuticals to creating advanced polymers with unique thermal and electronic properties.

Overview of Ether-Containing Aromatic Carboxylic Acid Derivatives in Contemporary Organic Synthesis

Aromatic carboxylic acids are a fundamental class of compounds in organic synthesis, serving as versatile building blocks for more complex molecules. organic-chemistry.org The presence of an ether linkage on the aromatic ring, as seen in 2-(2-Fluoroethoxy)-5-methylbenzoic acid, adds another layer of functionality. Ether groups are generally stable and unreactive, but their oxygen atom can influence the electronic properties of the aromatic ring through resonance. ox.ac.uk They are also important structural motifs in many natural products and pharmaceuticals. In contemporary organic synthesis, ether-containing aromatic carboxylic acids are used as key intermediates in the construction of a wide range of molecular architectures. ox.ac.uk They can undergo reactions at the carboxylic acid group, such as esterification or amidation, as well as electrophilic substitution on the aromatic ring, to create diverse and highly functionalized molecules.

Positioning this compound within Advanced Synthetic and Material Science Research

While direct and extensive research specifically on this compound is not widely published, its structural components suggest a significant potential as an advanced intermediate. The combination of the metabolically robust fluoroethoxy group and the versatile benzoic acid moiety makes it a valuable building block. Its close analogue, 2-fluoro-5-methylbenzoic acid, is utilized in the synthesis of pyrimidinone derivatives for the treatment of chronic pain and in the creation of potent and selective kinase inhibitors. ossila.com It is therefore plausible that this compound could be explored in similar medicinal chemistry contexts, where the fluoroethoxy group might offer advantages in terms of metabolic stability or binding interactions.

In material science, the incorporation of fluorinated side chains is a known strategy to enhance the thermal stability and hydrophobicity of polymers. The presence of the fluoroethoxy group in this benzoic acid derivative makes it a candidate for the synthesis of specialty polymers and liquid crystals. The aromatic core provides rigidity, while the fluoroalkoxy side chain can impart desirable properties such as low surface energy and high thermal resistance.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C10H11FO3 | 198.19 | Not available | Not available |

| 2-Fluoro-5-methylbenzoic acid | C8H7FO2 | 154.14 | 160-162 | 259.2 |

| Benzoic acid | C7H6O2 | 122.12 | 122.4 | 249.2 |

Detailed Research Findings: Synthesis and Potential Applications

While specific research focusing solely on this compound is limited, its synthesis can be logically deduced from established chemical principles, primarily the Williamson ether synthesis. This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

A plausible synthetic route to this compound would start from a protected form of 2-hydroxy-5-methylbenzoic acid. The carboxylic acid group is typically protected as an ester (e.g., a methyl or ethyl ester) to prevent it from interfering with the subsequent etherification step. The phenolic hydroxyl group would then be deprotonated with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This intermediate would then be reacted with a 2-fluoroethyl halide, such as 2-fluoroethyl bromide or iodide, to form the ether linkage. The final step would be the hydrolysis of the ester protecting group to yield the desired this compound.

The research applications of this compound are likely to be in the areas of medicinal chemistry and material science, drawing parallels from its structural analogues. The presence of the fluoroethoxy group is of particular interest. In medicinal chemistry, this moiety can enhance a drug candidate's metabolic stability and lipophilicity, which can improve its pharmacokinetic profile. The compound could serve as a key building block for the synthesis of more complex molecules with potential therapeutic activity.

In the realm of material science, fluorinated aromatic compounds are used in the development of advanced materials such as liquid crystals, polymers with low dielectric constants, and hydrophobic coatings. researchgate.net The combination of a rigid aromatic core and a flexible, fluorinated side chain in this compound makes it a potential monomer or precursor for the synthesis of such materials. Further research would be needed to fully explore and validate these potential applications.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoroethoxy)-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO3/c1-7-2-3-9(14-5-4-11)8(6-7)10(12)13/h2-3,6H,4-5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJMZARXICLMRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCF)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 2 2 Fluoroethoxy 5 Methylbenzoic Acid

Transformations at the Carboxylic Acid Functionality

The carboxylic acid group is the most reactive site on the molecule, readily undergoing nucleophilic acyl substitution and other transformations. This functionality allows for the molecule to be incorporated into larger structures and polymers or to be converted into other functional groups.

Esterification of 2-(2-Fluoroethoxy)-5-methylbenzoic acid can be achieved through several standard methods, most commonly via acid-catalyzed reaction with an alcohol. For instance, reacting the parent acid with methanol (B129727) or ethanol (B145695) in the presence of a strong acid catalyst like sulfuric acid yields the corresponding methyl or ethyl ester. nih.govmdpi.com Solid acid catalysts, such as those based on zirconium, have also been employed for the esterification of benzoic acid derivatives, offering advantages in terms of catalyst recovery and reuse. mdpi.com

These ester derivatives are valuable intermediates in organic synthesis and can be utilized in the creation of novel materials. The presence of the fluoroethoxy group can bestow desirable properties such as increased thermal stability, chemical resistance, and specific solubility characteristics to polymers and other materials into which it is incorporated.

| Reaction Type | Reagents | Typical Conditions | Product |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Reflux | Alkyl 2-(2-fluoroethoxy)-5-methylbenzoate |

| Reaction with Alkyl Halides | Alkyl Halide (e.g., Methyl Iodide), Base (e.g., K₂CO₃) | Solvent (e.g., DMF), Heat | Alkyl 2-(2-fluoroethoxy)-5-methylbenzoate |

| Solid Acid Catalysis | Alcohol (e.g., Methanol), Zr/Ti Solid Acid | Reflux, 120 °C | Methyl 2-(2-fluoroethoxy)-5-methylbenzoate |

Amides are readily synthesized from this compound, typically through a two-step process involving the initial conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. libretexts.orglibretexts.org This activated intermediate then reacts smoothly with ammonia (B1221849), primary amines, or secondary amines to yield the corresponding primary, secondary, or tertiary amides. libretexts.org This method is highly versatile and allows for the conjugation of the benzoic acid scaffold to a wide variety of amine-containing molecules, including biomolecules, synthetic polymers, and pharmacological agents. The reaction generally requires two equivalents of the amine, one to act as the nucleophile and the second to neutralize the HCl byproduct. libretexts.org

| Amine Reactant | Resulting Conjugate Structure | Potential Application Area |

|---|---|---|

| Ammonia (NH₃) | Primary Amide | Chemical Intermediate |

| Alkylamine (R-NH₂) | Secondary Amide | Pharmaceuticals, Agrochemicals |

| Dialkylamine (R₂-NH) | Tertiary Amide | Polymers, Material Science |

| Aniline (C₆H₅NH₂) | Anilide | Dye Synthesis, Specialty Chemicals |

Recent advances in organic synthesis have established decarboxylative coupling as a powerful strategy for forming carbon-carbon bonds, using carboxylic acids as stable and readily available substrates. researchgate.netrsc.org These transformations, often catalyzed by transition metals like palladium, copper, or silver, or driven by photoredox catalysis, involve the extrusion of carbon dioxide and the formation of a new bond at the carbon atom that previously held the carboxyl group. rsc.orgresearchgate.netnih.gov Applying these methods to this compound could enable the synthesis of novel biaryl compounds or the introduction of alkyl or alkenyl groups, providing access to structures that are difficult to prepare via traditional cross-coupling methods that require pre-formed organometallic reagents. rsc.org

| Reaction Type | Typical Catalyst/Reagent | Bond Formed | Potential Product Class |

|---|---|---|---|

| Decarboxylative Cross-Coupling | Palladium or Copper Catalyst, Aryl Halide | C(sp²)-C(sp²) | Biaryl compounds |

| Photoredox-Mediated Decarboxylation | Photocatalyst (e.g., Iridium, Ruthenium), Light | C(sp²)-C(sp³) | Alkyl-aryl compounds |

| Barton Decarboxylation | N-Hydroxy-2-thiopyridone ester, Radical Initiator | C(sp²)-H | 1-(2-Fluoroethoxy)-4-methylbenzene |

| Hunsdiecker-type Reaction | Silver(I) salt, Bromine | C(sp²)-Br | 2-Bromo-1-(2-fluoroethoxy)-4-methylbenzene |

For many synthetic applications, the carboxylic acid must first be activated. Conversion to an acyl halide, particularly an acyl chloride, is a common and effective activation strategy. This is typically accomplished by treating this compound with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). libretexts.org The resulting acyl chloride is a highly reactive electrophile that can be used in a variety of subsequent reactions, including Friedel-Crafts acylations and the synthesis of esters and amides under very mild conditions. libretexts.orglibretexts.org

Acid anhydrides can also be prepared from the parent carboxylic acid. Symmetrical anhydrides can be formed by the dehydration of two equivalents of the carboxylic acid, though this often requires harsh conditions. A more common laboratory method involves the reaction of an acyl chloride with a carboxylate salt. libretexts.orgnih.gov These anhydrides are also effective acylating agents, serving as useful intermediates in organic synthesis. tcichemicals.com

| Transformation | Common Reagents | Product | Key Feature |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, (COCl)₂ | 2-(2-Fluoroethoxy)-5-methylbenzoyl chloride | Highly reactive acylating agent |

| Acid Anhydride Formation | Acyl chloride + Carboxylate, Dehydrating agent (P₂O₅) | 2-(2-Fluoroethoxy)-5-methylbenzoic anhydride | Reactive acylating agent, less moisture-sensitive than acyl chlorides |

Reactivity of the Fluoroethoxy Group

The fluoroethoxy group is characterized by its high chemical stability, which is primarily due to the strength of the carbon-fluorine (C-F) bond. The C-F bond is the strongest single bond to carbon, making it highly resistant to both chemical and enzymatic cleavage. nih.gov This inherent stability means that the fluoroethoxy moiety typically remains intact under a wide range of reaction conditions used to modify the carboxylic acid functionality. It is resistant to many common degradation pathways, including hydrolysis, oxidation, and reduction.

While advanced oxidation processes can lead to the degradation of fluorinated compounds, these pathways often require potent reagents or conditions and may proceed via attack on other parts of the molecule first. nih.govresearchgate.net In the context of this compound, metabolic or chemical degradation would likely initiate at the methyl or carboxylic acid groups rather than through direct cleavage of the C-F bond. nih.gov The stability of the fluoroethoxy group is a key feature, making it a valuable substituent for designing robust molecules for various applications.

| Bond | Typical Bond Dissociation Energy (kJ/mol) | Implication for Stability |

|---|---|---|

| C-F | ~485 | Very high stability, resistant to cleavage |

| C-H | ~413 | Moderately stable, susceptible to oxidation |

| C-O | ~358 | Susceptible to cleavage by strong acids/bases (ether cleavage) |

| C-C | ~346 | Stable, but can be cleaved under specific conditions |

Potential for Orthogonal Functionalization of the Fluoroethyl Moiety

The 2-fluoroethyl group (-CH2CH2F) is characterized by the high strength and polarity of the carbon-fluorine (C-F) bond. This bond is generally unreactive under many common reaction conditions, which allows for functionalization at other sites of the molecule without disturbing the fluoroethyl moiety. This chemical inertness makes the fluoroethyl group a stable component, often incorporated to modulate physicochemical properties such as lipophilicity and metabolic stability in medicinal chemistry contexts.

However, the presence of C-H bonds within the fluoroethyl group presents theoretical opportunities for selective functionalization. While the C-F bond itself is difficult to activate selectively, the adjacent C-H bonds could potentially be targeted. researchgate.net Strategies for C(sp³)–H bond functionalization, often involving transition-metal catalysis or radical-based approaches, could be envisioned. For instance, coinage-metal-catalyzed site-selective oxidation of C(sp³)–H bonds has been demonstrated for aliphatic amines, suggesting a potential pathway for similar transformations on ether side chains. rsc.org Radical reactions, which can be initiated under mild conditions, also offer a route for fluoroalkylation and other modifications. nih.gov

It is important to note that the ether oxygen atom influences the reactivity of the adjacent methylene (B1212753) group (-O-CH2-). This position is activated towards certain transformations, but selective reaction at this site without cleavage of the ether bond can be challenging. The primary value of the fluoroethyl group in this context is its role as a robust substituent that withstands a variety of reaction conditions aimed at modifying the aromatic ring or carboxylic acid.

Selective Cleavage and Modification of the Ether Linkage

The aryl ether linkage in this compound is a key site for strategic bond cleavage to yield the corresponding phenol (B47542), 2-hydroxy-5-methylbenzoic acid. This transformation is a common deprotection strategy in multi-step synthesis. A variety of reagents and conditions can be employed for the selective cleavage of aryl alkyl ethers, with the choice of method depending on the presence of other functional groups in the molecule.

Classical methods often involve strong protic or Lewis acids. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl ethers at low temperatures. Other common reagents include hydrobromic acid (HBr) and hydroiodic acid (HI). More recent advancements have focused on milder and more selective catalytic systems. For example, systems leveraging tris(pentafluorophenyl)borane (B72294) and silyl (B83357) hydrides can achieve rapid deprotection under ambient conditions. Catalytic approaches using combinations of Lewis acids (like Zn) and hydrogenation metals (like Co) have also been developed for the hydrogenolysis of aryl-ether bonds. rsc.org

The table below summarizes common methods applicable to aryl ether cleavage.

| Reagent/System | Typical Conditions | Advantages | Limitations |

|---|---|---|---|

| BBr₃ | DCM, -78 °C to RT | High efficiency, widely applicable | Requires stoichiometric amounts, moisture sensitive, corrosive |

| 48% HBr | Reflux, often with Acetic Acid or PTC | Cost-effective, classical method | Harsh conditions, may affect acid-sensitive groups |

| Li/NH₃ (Birch Reduction) | Liquid NH₃, -78 °C | Can also reduce the aromatic ring | Requires specialized low-temperature setup |

| B(C₆F₅)₃ / Silane (B1218182) | Ambient temperature | Mild conditions, rapid reaction | Requires specific borane (B79455) catalyst and silane reductant |

| Co-Zn/Beta Catalyst | Hydrogenolysis conditions | Catalytic, potential for lignin (B12514952) valorization | Requires high pressure and temperature |

Transformations on the Aromatic Ring System

Electrophilic Aromatic Substitution Patterns Dictated by Substituent Effects

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying the benzene (B151609) ring. The regiochemical outcome of such reactions on this compound is determined by the directing effects of the three existing substituents: the 2-(2-fluoroethoxy) group, the 5-methyl group, and the 1-carboxylic acid group.

The directing effects are as follows:

2-(2-Fluoroethoxy) group (-OCH₂CH₂F): As an alkoxy group, it is a strong activating group and is ortho, para-directing due to the resonance donation of a lone pair from the oxygen atom.

5-Methyl group (-CH₃): As an alkyl group, it is a weak activating group and is ortho, para-directing through an inductive effect and hyperconjugation.

1-Carboxylic acid group (-COOH): This is a deactivating group and is meta-directing due to its electron-withdrawing inductive and resonance effects.

Therefore, electrophilic attack is most likely to occur at position 4 or position 6 . Position 6 is sterically less hindered than position 4 (which is between the methyl and carboxyl groups). The strong activation from the alkoxy group at the adjacent position 3 is countered by steric hindrance. Thus, a mixture of products may be expected, with the precise ratio depending on the steric bulk of the electrophile and the specific reaction conditions.

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -COOH | 1 | Deactivating | Meta (to positions 3, 5) |

| -OCH₂CH₂F | 2 | Activating | Ortho, Para (to positions 3, 5) |

| -CH₃ | 5 | Activating | Ortho, Para (to positions 2, 4, 6) |

Modern synthetic chemistry increasingly utilizes directing groups to achieve high regioselectivity in C-H functionalization reactions, bypassing the inherent electronic biases of the substrate. organic-chemistry.org In this compound, the carboxylic acid group can serve as an effective directing group, particularly in transition-metal-catalyzed reactions.

Palladium-catalyzed C-H activation is a well-established strategy. rsc.org The carboxylate can coordinate to a palladium(II) center, forming a cyclometalated intermediate that positions the catalyst to activate a specific C-H bond. rsc.org

Ortho-Functionalization: The most common pathway involves the formation of a five-membered palladacycle, leading to the functionalization of the C-H bond ortho to the carboxylic acid group, which is position 6 in this molecule. This has been widely used for arylation, alkenylation, and acetoxylation of benzoic acids. nih.gov

Meta-Functionalization: While less common, strategies for meta-C-H functionalization have been developed using specialized templates that create a larger macrocyclic pre-transition state. researchgate.netdntb.gov.ua A nitrile-based template can direct palladium to the meta position (position 3), enabling olefination and acetoxylation. researchgate.netnih.gov

These methods offer a powerful alternative to classical EAS, providing access to isomers that are difficult to obtain otherwise. The reaction scope is broad, tolerating various functional groups, including ethers and alkyl halides, making it highly compatible with the target molecule's structure. nih.gov

Nucleophilic Aromatic Substitution Reactions of Halogenated Analogues

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group (typically a halide) on an aromatic ring. Unlike EAS, SₙAr reactions are facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com

For a halogenated analogue of this compound, such as 4-chloro-2-(2-fluoroethoxy)-5-methylbenzoic acid , the feasibility of an SₙAr reaction would be low. The existing substituents (-OCH₂CH₂F and -CH₃) are electron-donating, which deactivates the ring toward nucleophilic attack. The carboxylic acid group is electron-withdrawing, but its deactivating effect is only moderate and it is meta to the hypothetical chloro substituent at position 4.

To render a halogenated analogue susceptible to SₙAr, it would be necessary to introduce a strong EWG, such as a nitro group (-NO₂), at a position ortho or para to the halogen. For example, in 4-chloro-6-nitro-2-(2-fluoroethoxy)-5-methylbenzoic acid , the nitro group at position 6 is ortho to the chlorine at position 4. This placement would strongly activate the ring, allowing the chlorine to be displaced by a wide range of nucleophiles (e.g., alkoxides, amines, thiols) under relatively mild conditions. The reaction proceeds via a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org Without such activation, SₙAr reactions on this scaffold are generally not viable. nih.gov

Reductive and Oxidative Modifications of the Aryl Moiety

The aryl moiety of this compound can undergo both reduction and oxidation under specific conditions, leading to significant structural modifications.

Reductive Modifications: The Birch reduction is a powerful method for the partial reduction of aromatic rings. wikipedia.org Treating a benzoic acid derivative with an alkali metal (e.g., sodium or lithium) in liquid ammonia with an alcohol as a proton source typically results in the formation of a 1,4-cyclohexadiene. masterorganicchemistry.com For benzoic acids, the electron-withdrawing nature of the carboxylate group directs the reduction to produce a 1,4-dihydrobenzoic acid derivative, where the carboxyl group remains attached to a double bond. vaia.comorgsyn.org Applying these conditions to this compound would be expected to yield the corresponding non-aromatic cyclohexadienecarboxylic acid. The ether and methyl groups would remain intact under these conditions.

Oxidative Modifications: The aromatic ring itself is generally resistant to oxidation. However, the benzylic methyl group at position 5 is susceptible to oxidation. Strong oxidizing agents, such as hot alkaline potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the methyl group to a carboxylic acid. savemyexams.comyoutube.com This reaction would convert this compound into 2-(2-fluoroethoxy)benzene-1,4-dicarboxylic acid . This transformation requires a benzylic hydrogen, which is present in the methyl group. youtube.com The conditions are often harsh, but the fluoroethoxy group and the existing carboxylic acid are generally stable to these reagents. Milder, catalytic methods using cobalt salts and molecular oxygen have also been developed for this transformation. organic-chemistry.orggoogle.com

Strategies for Structural Diversification and Library Synthesis

The molecular framework of this compound serves as a versatile template for chemical modification and the generation of compound libraries. Its constituent parts—the carboxylic acid, the fluoroethoxy side chain, and the substituted benzene ring—offer multiple points for derivatization. Strategies for structural diversification primarily leverage the reactivity of the carboxylic acid group and the potential for substitution on the aromatic ring to introduce a wide array of chemical functionalities and build complex molecular architectures.

Construction of Heterocyclic Systems Incorporating the Benzoic Acid Framework

The carboxylic acid moiety of this compound is a key functional group for the construction of fused heterocyclic systems. Benzoic acids are common precursors in the synthesis of various heterocycles, particularly those containing nitrogen, such as quinazolinones. researchgate.netresearchgate.net The general strategy involves the condensation of the benzoic acid, or a more activated derivative, with a bifunctional reagent, leading to cyclization and the formation of a new ring system.

One widely employed method for synthesizing 4(3H)-quinazolinones starts with the acylation of an anthranilic acid (a 2-aminobenzoic acid). nih.gov While this compound lacks the ortho-amino group, its carboxylic acid can be utilized in multi-step sequences to build similar heterocyclic cores. For instance, the carboxylic acid can be converted to an acyl chloride or activated with a coupling agent and then reacted with a suitable binucleophile.

A common pathway involves the reaction of a benzoic acid derivative with an agent like chloroacetyl chloride, followed by cyclization with a nitrogen source such as an amine or hydrazine. nih.govnih.gov This approach can lead to the formation of benzoxazinones, which are themselves versatile intermediates that can be converted to quinazolinones upon reaction with amines. nih.govnih.gov The synthesis of various fused heterocyclic systems, including pyrazoles, isoxazoles, and thiazoles, can also be envisioned starting from derivatives of the parent benzoic acid. nih.gov These synthetic routes allow the core benzoic acid framework to be embedded within a larger, more complex heterocyclic structure, enabling significant modulation of its physicochemical and biological properties. The development of practical and efficient methods for constructing such heterocycles is a central theme in medicinal and materials chemistry. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) on Halogenated Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, offering a robust strategy for diversifying the this compound scaffold. nih.gov To utilize these methods, a halogenated derivative of the parent compound must first be synthesized. Introducing a bromine or iodine atom onto the aromatic ring provides a reactive handle for subsequent coupling reactions.

Suzuki-Miyaura Coupling: The Suzuki reaction is a versatile method for forming biaryl structures by coupling an organoboron reagent (typically a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. nih.govresearchgate.net A halogenated derivative of this compound could be reacted with a diverse library of aryl or heteroaryl boronic acids. This would append various substituted aromatic rings to the core structure, significantly expanding the chemical space. The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it highly suitable for complex molecule synthesis. nih.govresearchgate.net

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.net By applying this reaction to a halogenated this compound derivative, various alkyne-containing groups can be introduced. The resulting alkynyl-substituted compounds are valuable in their own right or can serve as intermediates for further transformations, such as the synthesis of heterocycles or the introduction of other functional groups.

These cross-coupling strategies allow for the modular and efficient construction of a library of derivatives, where new substituents can be systematically introduced onto the benzene ring to explore structure-activity relationships.

| Reaction Name | Reactants | Catalyst System | Bond Formed |

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Palladium Catalyst, Base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Aryl Halide, Terminal Alkyne | Palladium Catalyst, Copper(I) Co-catalyst | C(sp²)–C(sp) |

Conjugation with Peptidic or Polymeric Scaffolds

The carboxylic acid group of this compound provides a convenient anchor point for conjugation to larger biomolecules and synthetic polymers. This strategy is often employed to combine the properties of the small molecule with the structural or functional attributes of the macromolecule. The most common linkage formed in these conjugations is a stable amide bond. nih.govnih.gov

Peptide Conjugation: To conjugate the molecule to a peptide, the carboxylic acid is typically activated to facilitate amide bond formation with an amine group on the peptide. researchgate.net This amine can be the N-terminal α-amino group or the ε-amino group of a lysine (B10760008) residue. Standard peptide coupling reagents, such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or carbodiimides, are used to generate a highly reactive intermediate that readily couples with the peptide's amine. nih.govossila.com This approach allows for the precise attachment of the this compound moiety to a specific site on a peptide, potentially modifying its conformation, stability, or interaction with biological targets.

Polymer Conjugation: Similar chemistry is used to attach the molecule to polymeric scaffolds. Amine-functionalized polymers, such as poly(ethylene glycol) (PEG) or poly-L-lysine, can be reacted with the activated carboxylic acid to form polymer-drug conjugates. This process, often referred to as PEGylation when using PEG, can alter the pharmacokinetic properties of the small molecule. The conjugation can also be achieved with polymers bearing other functional groups through different coupling chemistries. For example, polymers can be functionalized with initiators for controlled radical polymerization, allowing for the growth of polymer chains directly from a scaffold that includes the benzoic acid derivative. nih.gov The synthesis of DNA-encoded libraries (DELs) also heavily relies on robust amide coupling reactions to link chemical building blocks to DNA tags. rsc.org

Spectroscopic and Analytical Characterization Methodologies for 2 2 Fluoroethoxy 5 Methylbenzoic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(2-Fluoroethoxy)-5-methylbenzoic acid. Through the application of ¹H, ¹³C, and ¹⁹F NMR, the precise connectivity and chemical environment of each atom in the molecule can be determined.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the aromatic protons, the methyl protons, and the protons of the fluoroethoxy group. The splitting patterns (multiplicity) and coupling constants (J-values) would confirm the substitution pattern on the benzene (B151609) ring and the connectivity within the side chains.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Key signals would include those for the carboxyl carbon, the aromatic carbons (with chemical shifts influenced by the ether, methyl, and carboxyl substituents), the methyl carbon, and the two carbons of the fluoroethoxy group. The carbon directly bonded to the fluorine atom would exhibit a characteristic large coupling constant (¹JCF). chemsociety.org.ng

¹⁹F NMR: As a 100% naturally abundant, spin-½ nucleus, ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it exceptionally useful for analyzing fluorinated compounds. biophysics.org The ¹⁹F NMR spectrum of this compound would show a characteristic signal for the fluorine atom. Its multiplicity would be a triplet due to coupling with the adjacent methylene (B1212753) (–CH₂–) protons, providing direct evidence for the –OCH₂CH₂F fragment.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~10-13 | Singlet (broad) | COOH |

| ¹H | ~7.0-8.0 | Multiplets | Aromatic (3H) |

| ¹H | ~4.8 (coupled to F) | Triplet of triplets | OCH₂CH₂ F |

| ¹H | ~4.3 | Triplet | OCH₂ CH₂F |

| ¹H | ~2.3 | Singlet | Ar-CH₃ |

| ¹³C | ~170 | Singlet | C OOH |

| ¹³C | ~110-160 | Multiplets | Aromatic (6C) |

| ¹³C | ~82 (coupled to F) | Doublet | OCH₂C H₂F |

| ¹³C | ~69 | Doublet | OC H₂CH₂F |

| ¹³C | ~20 | Singlet | Ar-C H₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy (typically to within 5 ppm). nih.gov For this compound (C₁₀H₁₁FO₃), HRMS can confirm the molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass.

Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly used. The resulting mass spectrum would show a prominent peak for the molecular ion ([M-H]⁻ in negative ion mode or [M+H]⁺ in positive ion mode). Analysis of the fragmentation pattern can further corroborate the proposed structure. Expected fragmentation pathways for benzoic acid derivatives often include the loss of the carboxyl group (as COOH or CO₂) and cleavage of side chains. docbrown.info

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₁FO₃ |

| Theoretical Monoisotopic Mass | 198.06922 Da |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorptions include:

A very broad absorption band in the region of 2500–3300 cm⁻¹ due to the O–H stretching of the carboxylic acid dimer.

A strong, sharp absorption band around 1700–1725 cm⁻¹ corresponding to the C=O (carbonyl) stretching of the carboxylic acid. researchgate.net

Several bands in the 1000–1300 cm⁻¹ region corresponding to C–O stretching vibrations of the ether and carboxylic acid groups.

Absorptions related to the aromatic ring, including C=C stretching in the 1450–1600 cm⁻¹ region and C–H stretching just above 3000 cm⁻¹.

A strong absorption band typically in the 1000–1100 cm⁻¹ region for the C–F stretching vibration.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500–3300 (broad) | O–H Stretch | Carboxylic Acid |

| ~3050 | C–H Stretch | Aromatic |

| ~2950 | C–H Stretch | Aliphatic (CH₃, CH₂) |

| 1700–1725 (strong) | C=O Stretch | Carboxylic Acid |

| 1450–1600 | C=C Stretch | Aromatic Ring |

| 1200–1300 | C–O Stretch | Carboxylic Acid / Aryl Ether |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, LC-MS, UPLC)

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common technique for analyzing non-volatile organic acids. ekb.eg A typical method would use a C18 stationary phase with a mobile phase consisting of a mixture of an aqueous acid (like formic or phosphoric acid) and an organic solvent (like acetonitrile (B52724) or methanol). shimadzu.co.kr Detection is commonly performed using a UV detector, set to a wavelength where the aromatic ring absorbs strongly (e.g., ~230-280 nm). The purity is determined by the relative area of the main peak.

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides an additional layer of confirmation. lcms.cz As the compound elutes from the column, it is ionized and its mass is detected. vu.edu.au This allows for the confident identification of the main peak and the characterization of any impurities based on their mass-to-charge ratios.

Ultra-Performance Liquid Chromatography (UPLC): UPLC utilizes columns with smaller particle sizes and higher pressures to achieve faster separations and better resolution compared to conventional HPLC, making it ideal for high-throughput purity analysis.

X-ray Crystallography for Precise Solid-State Structural Analysis (if applicable)

If a suitable single crystal of this compound can be grown, X-ray crystallography can provide the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. nih.gov For carboxylic acids like this one, it is common for molecules to form centrosymmetric dimers in the solid state through hydrogen bonding between their carboxyl groups. researchgate.net While no public crystal structure data for this specific compound is currently available, this method remains the gold standard for unambiguous solid-state structural proof.

Computational Chemistry and Theoretical Studies on 2 2 Fluoroethoxy 5 Methylbenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 2-(2-Fluoroethoxy)-5-methylbenzoic acid. These calculations can determine the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

The electronic structure is fundamentally shaped by the interplay of the electron-withdrawing fluoroethoxy group, the electron-donating methyl group, and the carboxylic acid functionality on the benzene (B151609) ring. The fluorine atom in the ethoxy side chain, due to its high electronegativity, is expected to influence the local electron density.

Global reactivity descriptors provide a quantitative measure of a molecule's stability and reactivity. These are derived from the energies of the HOMO and LUMO. For a molecule like this compound, these descriptors would be calculated to predict its behavior in chemical reactions.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Formula | Predicted Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the electrophilic character of the molecule. |

Note: The values in this table are illustrative and would require specific DFT calculations to be determined accurately.

Molecular Electrostatic Potential (MEP) maps are also a valuable output of these calculations. For this compound, the MEP would likely show regions of negative potential (red) around the oxygen atoms of the carboxylic acid and the fluorine atom, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the acidic proton of the carboxyl group, highlighting its propensity for nucleophilic interaction.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. For this compound, this could involve studying reactions such as esterification, amidation, or electrophilic aromatic substitution. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed picture of the reaction pathway.

For instance, in a hypothetical esterification reaction, computational modeling could be used to:

Determine the geometry of the reactants, transition state, and products.

Calculate the energy barrier for the reaction.

Investigate the role of a catalyst in lowering the activation energy.

These studies are crucial for understanding the reactivity of the molecule and for optimizing reaction conditions in synthetic applications.

Conformational Analysis and Intermolecular Interaction Studies

The flexibility of the 2-fluoroethoxy side chain in this compound allows for multiple conformations. Conformational analysis, typically performed using computational methods, is essential to identify the most stable three-dimensional structures of the molecule. This involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

For this compound, the key dihedral angles to consider would be around the C-O bonds of the ethoxy group and the C-C bond connecting the carboxylic acid to the aromatic ring. The relative energies of the different conformers would be influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the fluoroethoxy group and the carboxylic acid.

The study of intermolecular interactions is also critical, particularly in understanding the behavior of the compound in the solid state or in solution. Computational methods can be used to model the formation of dimers, which are common for carboxylic acids, through hydrogen bonding between the carboxyl groups. The strength and nature of these interactions can be quantified, providing insight into the physical properties of the compound, such as its melting point and solubility. Hirshfeld surface analysis is a common technique used to visualize and quantify intermolecular contacts in crystal structures.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra.

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated. These theoretical frequencies, when appropriately scaled, can be compared with an experimental IR spectrum to assign the observed absorption bands to specific molecular vibrations, such as the C=O stretch of the carboxylic acid, the C-F stretch of the fluoroethoxy group, and the various vibrations of the aromatic ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C nuclei can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These calculated chemical shifts are valuable for assigning the signals in experimental NMR spectra and for confirming the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of the molecule, providing information about its absorption of ultraviolet and visible light. This can help in understanding the electronic properties and color of the compound.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Experimental Correlation |

| IR | Vibrational Frequencies (cm⁻¹) | Assignment of absorption bands to functional groups. |

| ¹H NMR | Chemical Shifts (ppm) | Assignment of proton signals. |

| ¹³C NMR | Chemical Shifts (ppm) | Assignment of carbon signals. |

| UV-Vis | Absorption Maxima (λmax) | Correlation with electronic transitions. |

Note: This table illustrates the comparative nature of predicted and experimental data. Actual values would require specific calculations and experimental measurements.

In Silico Design of Novel Fluorinated Benzoic Acid Derivatives with Tailored Properties

The insights gained from computational studies on this compound can be leveraged for the in silico design of new derivatives with specific, tailored properties. By systematically modifying the structure of the parent molecule—for example, by changing the position of the substituents, introducing different functional groups, or altering the length of the fluoroalkoxy chain—and then computationally evaluating the properties of these new virtual compounds, researchers can identify promising candidates for synthesis and further investigation.

This structure-based design approach can be used to optimize various properties, including:

Reactivity: Modifying the electronic properties to enhance or reduce reactivity for specific applications.

Biological Activity: Designing derivatives that can bind more effectively to a biological target, such as an enzyme or receptor, which is a common strategy in drug discovery.

Material Properties: Tailoring the intermolecular interactions to influence properties like crystal packing, melting point, and solubility for applications in materials science.

For example, by performing virtual screening and molecular docking studies, it might be possible to design derivatives of this compound with enhanced inhibitory activity against a particular enzyme. This in silico approach can significantly accelerate the discovery and development of new molecules with desired functionalities.

Advanced Applications in Chemical Sciences Excluding Prohibited Areas

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The strategic placement of a carboxylic acid, an ether linkage, and a fluorine atom makes 2-(2-Fluoroethoxy)-5-methylbenzoic acid a prime candidate for constructing elaborate organic structures. Its utility is particularly evident in the synthesis of fluorinated compounds, chemical probes, and specialized reagents.

Building Block for Fluorinated Organic Compounds with Tunable Properties

Fluorinated benzoic acids are crucial building blocks in medicinal chemistry and organic synthesis. ossila.comossila.comchemimpex.com The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, bioavailability, and binding affinity to biological targets. nbinno.com While research on this compound is specific, its structural analog, 2-Fluoro-5-methylbenzoic acid, serves as a well-documented synthetic intermediate. ossila.cominnospk.com For instance, 2-Fluoro-5-methylbenzoic acid is employed in the synthesis of pyrimidinone derivatives for treating chronic pain and in the creation of benzoxazepinones, which act as potent and selective kinase inhibitors. ossila.com

The fluoroethoxy group in the target compound provides a flexible, fluorinated side chain that can further modulate these properties, offering chemists a tool to fine-tune the characteristics of the final product. The synthesis of various bioactive molecules from fluorinated benzoic acid precursors highlights their importance in developing new therapeutic agents. ossila.comchemimpex.com

Precursor in the Development of Chemical Probes and Imaging Agents (e.g., PET Radioligands)

One of the most significant applications for molecules containing a fluoroethoxy group is in the development of radioligands for Positron Emission Tomography (PET) imaging. nih.gov PET is a powerful molecular imaging technique that relies on the detection of positrons emitted from a radionuclide, most commonly Fluorine-18 (B77423) (¹⁸F). The 2-(2-fluoroethoxy) moiety is an ideal carrier for the ¹⁸F isotope.

The typical strategy involves synthesizing a precursor molecule, such as 2-(2-Tosyl-ethoxy)-5-methylbenzoic acid, and then introducing the ¹⁸F in a late-stage nucleophilic substitution reaction. This method has been successfully used to create ¹⁸F-labeled PET ligands for imaging targets in the brain, such as the peripheral benzodiazepine (B76468) receptor. nih.gov The relatively stable fluoroethoxy linkage ensures that the radioisotope remains attached to the probe in vivo, providing clear and accurate imaging results. nih.gov The development of such imaging agents is crucial for studying disease mechanisms and for diagnostic purposes in neurology and oncology. nih.gov

Utility in the Synthesis of Specialized Reagents for Organic Transformations

The functional groups present in this compound allow it to serve as a precursor for various specialized reagents. The carboxylic acid group is particularly versatile and can be readily converted into other functionalities, such as acyl chlorides, esters, or amides, using standard organic chemistry techniques. ossila.com These derivatives can then be used as reagents in a variety of transformations.

For example, the corresponding acyl chloride could be used as an acylating agent to introduce the 2-(2-fluoroethoxy)-5-methylbenzoyl group into other molecules. Furthermore, related fluorinated benzoic acids have been used as substrates in transition metal-catalyzed reactions to create complex heterocyclic systems, such as phthalides, which are used in dyes and fungicides. ossila.com This demonstrates the potential of this class of compounds to act as precursors to specialized reagents and catalysts for broader synthetic applications.

Table 1: Synthetic Applications of Fluorinated Benzoic Acid Derivatives

Target Molecule Class Precursor Example Application Reference Kinase Inhibitors 2-Fluoro-5-methylbenzoic acid Synthesis of Benzoxazepinones for potential use in oncology. ossila.com Pain Therapeutics 2-Fluoro-5-methylbenzoic acid Creation of Pyrimidinone derivatives for chronic pain treatment. ossila.com PET Imaging Agents N-(5-fluoro-2-phenoxyphenyl)-N-(2-hydroxy-5-methoxybenzyl)acetamide Precursor for ¹⁸F-labeling to produce radioligands for brain imaging. nih.gov Heterocyclic Compounds 5-Fluoro-2-methylbenzoic acid Used in catalytic reactions to synthesize phthalides for dyes and fungicides. ossila.com

Contributions to Advanced Materials Science Research

Beyond its role in synthesizing discrete molecules, the structural features of this compound make it a candidate for research in advanced materials, including polymers and organic electronics.

Development of Fluorine-Containing Polymers and Functional Materials

Fluoropolymers are a unique class of materials known for their high thermal stability, chemical inertness, and low surface energy. mdpi.com These properties are a direct result of the strong carbon-fluorine bond. mdpi.com Benzoic acid derivatives can be used in the production of specialty polymers and resins, where they contribute to enhancing properties like thermal stability. chemimpex.com

While direct polymerization of this compound is not widely documented, it could serve as a functional monomer. The carboxylic acid group could be modified to an ester or acyl chloride to facilitate polyester (B1180765) synthesis, or it could be used to modify the surface of other polymeric materials. The presence of the fluoroethoxy side chain would impart some of the desirable properties of fluoropolymers, such as hydrophobicity and chemical resistance, to the resulting material. mdpi.comman.ac.uk

Exploration in Organic Electronics (e.g., OLEDs) and Surface Chemistry (e.g., Surfactants)

In the field of organic electronics, modifying the interfaces between different layers is critical for device performance. Self-assembled monolayers (SAMs) are often used to control the energetics and morphology at these interfaces. rsc.orgresearchgate.net Carboxylic acids are a key class of molecules used to form SAMs on metal oxide surfaces, such as the indium tin oxide (ITO) electrodes commonly used in Organic Light-Emitting Diodes (OLEDs). rsc.org

This compound is well-suited for this application. The benzoic acid "head" can anchor the molecule to the ITO surface, while the 2-(2-fluoroethoxy)-5-methylphenyl "tail" would form a new, engineered surface. This modification can change the work function of the electrode, reduce interfacial defects, and improve the injection of charge carriers into the organic semiconductor layer, ultimately leading to more efficient and stable OLEDs. rsc.orgresearchgate.net The fluorinated tail could also provide a hydrophobic surface, protecting the underlying layers from moisture.

Table 2: Potential Applications in Materials Science

Application Area Proposed Role of the Compound Key Structural Feature Reference Fluorine-Containing Polymers Functional monomer or additive to enhance thermal stability and hydrophobicity. Fluoroethoxy group, Carboxylic acid chemimpex.commdpi.com Organic Electronics (OLEDs) Forms a self-assembled monolayer (SAM) on electrode surfaces to improve charge injection. Carboxylic acid (anchor), Fluorinated aromatic body (tail) rsc.orgresearchgate.net Surface Chemistry Surface modifier to create hydrophobic and chemically resistant coatings. Fluoroethoxy group mdpi.com

Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Fluoro-5-methylbenzoic acid |

| 2-(2-Tosyl-ethoxy)-5-methylbenzoic acid |

| N-(5-fluoro-2-phenoxyphenyl)-N-(2-[¹⁸F]fluoroethyl-5-methoxybenzyl)acetamide |

| Indium Tin Oxide (ITO) |

Applications in Catalysis and Reaction Methodology Development

Detailed research on the role of this compound in catalytic processes or the development of new reaction methodologies is not present in the available scientific literature.

Substrate Scope in the Development of New Fluorination and C-H Functionalization Reactions

No published studies were found that investigate the use of this compound as a substrate to explore or expand the scope of new fluorination or C-H functionalization reactions. Consequently, there are no research findings or data tables to present on this topic.

Contributions to Green Chemistry and Sustainable Synthesis Processes

There is no available information detailing the contributions of this compound to green chemistry principles or its application in the development of sustainable synthesis processes. Research into its use as a bio-based feedstock, its application in solvent-reduced or atom-economical reactions, or its role in creating more environmentally benign chemical pathways has not been reported in the accessible literature.

Future Directions and Emerging Research Avenues

Development of More Efficient and Environmentally Benign Synthetic Routes

The synthesis of functionalized aromatic compounds often relies on multi-step processes that may involve harsh reagents and generate significant waste. Future research could focus on developing more sustainable synthetic pathways to 2-(2-Fluoroethoxy)-5-methylbenzoic acid. This could involve the use of greener solvents, catalytic methods to reduce activation energy, and atom-economical reactions that maximize the incorporation of starting materials into the final product. Investigating one-pot syntheses or flow chemistry approaches could also lead to more efficient and scalable production methods.

Exploration of Unprecedented Reactivity Profiles and Novel Transformations

The interplay of the fluoroethoxy and methyl substituents on the benzoic acid core could lead to unique reactivity. The electron-withdrawing nature of the fluorine atom and the ether linkage, combined with the electron-donating effect of the methyl group, can influence the reactivity of the aromatic ring and the carboxylic acid functionality. Systematic studies of its participation in various organic reactions, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions, could reveal novel transformations and provide access to new classes of compounds.

Integration with Automation and High-Throughput Screening in Synthesis

Modern drug discovery and materials science heavily rely on the rapid synthesis and screening of large libraries of compounds. Integrating the synthesis of derivatives of this compound with automated synthesis platforms and high-throughput screening techniques could accelerate the discovery of new molecules with desired properties. This approach would enable the systematic exploration of a vast chemical space by varying substituents and reaction conditions, leading to the identification of lead compounds for various applications more efficiently.

Advanced Computational Design of Functionalized Derivatives for Specific Chemical Applications

Computational chemistry and molecular modeling are powerful tools for predicting the properties and reactivity of molecules. Future research could employ these methods to design novel derivatives of this compound with tailored properties for specific applications. For instance, quantum mechanical calculations could be used to predict reaction mechanisms and optimize synthetic routes, while molecular docking simulations could guide the design of derivatives with high affinity for specific biological targets.

| Potential Application Area | Computational Design Strategy | Desired Property Enhancement |

| Catalysis | Density Functional Theory (DFT) calculations to model catalyst-substrate interactions. | Increased catalytic activity and selectivity. |

| Materials Science | Molecular dynamics simulations to predict polymer properties. | Enhanced thermal stability and mechanical strength. |

| Medicinal Chemistry | Quantitative Structure-Activity Relationship (QSAR) modeling. | Improved biological activity and pharmacokinetic profile. |

Interdisciplinary Research at the Nexus of Organic Chemistry, Materials Science, and Analytical Chemistry

The unique properties of fluorinated organic compounds make them attractive for a wide range of applications. Interdisciplinary research collaborations will be key to fully exploiting the potential of this compound. Organic chemists can focus on its synthesis and reactivity, materials scientists can investigate its use in the development of new polymers or functional materials, and analytical chemists can develop novel methods for its detection and characterization. Such synergistic efforts are likely to lead to innovative discoveries and applications.

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 80–100°C (microwave-assisted) | |

| Purification Method | Reverse-phase HPLC (C18 column) | |

| Radiochemical Yield | 15–20% (¹⁸F-labeling) |

Q. Table 2: Spectroscopic Signatures

| Functional Group | NMR Shift (δ ppm) | FTIR (cm⁻¹) |

|---|---|---|

| -COO⁻ | 170.5 (¹³C) | 1700 |

| -OCH₂CF₂- | 4.5–4.7 (¹H) | 1100 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.